Azithromycin Monohydrate Azithromycin Monohydrate Azithromycin is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain bacterial infections, such as:
Various bacterial respiratory diseases, including community-acquired pneumonia, acute sinus and ear infections, acute worsening of chronic bronchitis, and throat and tonsil infections
Pelvic inflammatory disease
Genital ulcer disease and infections of the urethra and cervix
Infections of the skin
Community-acquired pneumonia, a bacterial respiratory disease, can be an opportunistic infection (OI) of HIV.
Azithromycin Dihydrate is the dihydrate form of azithromycin, an orally bioavailable azalide derived from erythromycin, and a member of a subclass of macrolide antibiotics, with anti-bacterial activity. Upon oral administration, azithromycin reversibly binds to the 23S rRNA of the 50S ribosomal subunit of the bacterial ribosome of susceptible microorganisms, thereby inhibiting the translocation step of protein synthesis by preventing the assembly of the 50S ribosomal subunit. This inhibits bacterial protein synthesis, inhibits cell growth and causes cell death.
Azithromycin Monohydrate is the monohydrate form of azithromycin, an orally bioavailable azalide derived from erythromycin, and a member of a subclass of macrolide antibiotics, with anti-bacterial activity. Upon oral administration, azithromycin reversibly binds to the 23S rRNA of the 50S ribosomal subunit of the bacterial ribosome of susceptible microorganisms, thereby inhibiting the translocation step of protein synthesis by preventing the assembly of the 50S ribosomal subunit. This inhibits bacterial protein synthesis, inhibits cell growth and causes cell death.
A semi-synthetic macrolide antibiotic structurally related to ERYTHROMYCIN. It has been used in the treatment of Mycobacterium avium intracellulare infections, toxoplasmosis, and cryptosporidiosis.
See also: Azithromycin (has active moiety).
Brand Name: Vulcanchem
CAS No.: 121470-24-4
VCID: VC21299301
InChI: InChI=1S/C38H72N2O12.H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1H2/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1
SMILES: CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O
Molecular Formula: C38H74N2O13
Molecular Weight: 767.0 g/mol

Azithromycin Monohydrate

CAS No.: 121470-24-4

Cat. No.: VC21299301

Molecular Formula: C38H74N2O13

Molecular Weight: 767.0 g/mol

* For research use only. Not for human or veterinary use.

Azithromycin Monohydrate - 121470-24-4

CAS No. 121470-24-4
Molecular Formula C38H74N2O13
Molecular Weight 767.0 g/mol
IUPAC Name (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;hydrate
Standard InChI InChI=1S/C38H72N2O12.H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1H2/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1
Standard InChI Key HQUPLSLYZHKKQT-WVVFQGGUSA-N
Isomeric SMILES CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O
SMILES CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O
Canonical SMILES CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O

Chemical Structure and Properties

Azithromycin monohydrate is a white crystalline powder with a complex molecular structure derived from erythromycin. Its chemical name is (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-hepta-methyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one . It possesses a molecular formula of C38H72N2O12 · H2O and a molecular weight of 767.011 daltons . The compound is characterized by its 15-membered macrolide ring structure, which distinguishes it from other macrolide antibiotics.

Structural Characteristics

Azithromycin monohydrate differs structurally from erythromycin in a crucial way - it contains a methyl-substituted nitrogen atom incorporated into the lactone ring rather than a carbonyl group at the 9a position on the aglycone ring . This structural modification prevents metabolism of the compound, contributing to its extended half-life and improved tissue penetration compared to erythromycin. The monohydrate form specifically includes one water molecule in its crystal structure, which influences its physical properties and stability profile.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Azithromycin Monohydrate

PropertyValueSource
AppearanceWhite crystalline powder
Molecular Weight767.011 (average)
Monoisotopic Weight766.519090451
Water Solubility0.514 mg/mL
Logarithm of Partition Coefficient (logP)3.03 (ALOGPS) / 2.44 (Chemaxon)
Hydrogen Acceptor Count13
Hydrogen Donor Count5
Polar Surface Area180.08 Ų
CAS Number121470-24-4

The compound exhibits moderate water solubility and lipophilicity, properties that affect its absorption and distribution in biological systems. These physiochemical characteristics contribute to azithromycin monohydrate's unique pharmacokinetic profile and therapeutic efficacy.

Pharmacological Characteristics

Azithromycin monohydrate demonstrates remarkable pharmacological properties that make it a valuable antibiotic in clinical practice. Understanding its mechanism of action and pharmacokinetic profile is essential for appropriate therapeutic application.

Mechanism of Action

Azithromycin monohydrate exerts its antibacterial action by binding to the 50s ribosomal subunits of susceptible bacteria and suppressing protein synthesis . This mechanism effectively inhibits bacterial growth and replication, leading to bacteriostatic effects against a wide range of microorganisms. The compound's structural features allow it to penetrate bacterial cell membranes efficiently and reach its intracellular target.

ParameterValueNotes
Absorption (Tmax)2-3 hoursTime to maximum plasma concentration
BioavailabilityApproximately 37%Proportion reaching systemic circulation
Food EffectMinimalCan be taken with or without food
Tissue DistributionUp to 50x plasma concentrationEnables targeting of intracellular infections
Terminal Half-Life68 hours (average)Supports extended dosing intervals
EliminationPolyphasic patternComplex distribution and elimination process

Clinical Applications

Azithromycin monohydrate has established itself as an important antimicrobial agent with diverse clinical applications. Its broad-spectrum activity, favorable pharmacokinetic profile, and safety characteristics have led to its widespread use in multiple therapeutic contexts.

Approved Indications

Azithromycin monohydrate is primarily used for the treatment of respiratory, enteric, and genitourinary infections and may be used instead of other macrolides for some sexually transmitted infections . Its effectiveness against both typical and atypical respiratory pathogens makes it particularly valuable for treating community-acquired pneumonia, acute exacerbations of chronic bronchitis, pharyngitis, and sinusitis.

The compound has also demonstrated efficacy in treating genitourinary infections, including those caused by Chlamydia trachomatis and Neisseria gonorrhoeae. Its single-dose regimen for certain sexually transmitted infections improves patient compliance and treatment outcomes.

Prevention of Mycobacterium Avium Complex Disease

Clinical trials have evaluated azithromycin for preventing Mycobacterium Avium Complex (MAC) disease in immunocompromised patients with advanced HIV infection. In these studies, azithromycin demonstrated significant efficacy in reducing the incidence of MAC infection. The one-year cumulative incidence rate of MAC infection was 7.62% in patients receiving azithromycin, compared to 15.25% in those receiving rifabutin and 2.75% in those receiving the combination therapy . These findings highlight the value of azithromycin in preventing opportunistic infections in vulnerable populations.

Formulations and Administration

Azithromycin monohydrate is available in various pharmaceutical formulations, including:

  • Oral tablets and capsules

  • Oral suspension

  • Intravenous formulation

The intravenous formulation, known as Azithromycin for Injection, USP, consists of azithromycin monohydrate and inactive ingredients including anhydrous citric acid and sodium hydroxide (for pH adjustment) . It is supplied as a white to off-white lyophilized powder in a single-dose vial for intravenous administration after reconstitution. Each vial contains azithromycin monohydrate equivalent to 500 mg azithromycin, 392 mg anhydrous citric acid, and sodium hydroxide for pH adjustment .

Laboratory ParameterCriteriaPlacebo (n = 88)Azithromycin 1200mg weekly (n = 89)
Hemoglobin< 0.8 x LLN31%30%
Platelet Count< 0.75 x LLN19%16%
WBC Count< 0.75 x LLN48%49%
Neutrophils< 0.5 x LLN16%28%
Neutrophils< 500/mm³6%13%
AST (SGOT)> 2.0 x ULN28%39%
AST (SGOT)> 200 U/L10%8%

LLN: Lower Limit of Normal; ULN: Upper Limit of Normal

These laboratory abnormalities are important considerations when prescribing azithromycin monohydrate, particularly for prolonged therapy or in patients with pre-existing conditions.

Manufacturing Processes

The production of azithromycin monohydrate involves a complex synthetic pathway starting from erythromycin A, followed by specific crystallization procedures to obtain the monohydrate form with desired characteristics.

Synthetic Pathway

The synthesis of azithromycin is based on the reaction between four compounds: Erythromycin-A (or Erythromycin base), hydroxylamine hydrochloride, and other reagents . The most generalized process for obtaining azithromycin consists of the transformation of erythromycin A into azithromycin through several key steps:

  • Conversion of erythromycin A into its oxime

  • Beckmann rearrangement of the oxime to obtain the 6,9-imino ether of erythromycin A

  • Reduction of the 6,9-imino ether to 9-deoxo 9a-aza-9a-homoerythromycin

  • Reductive N-methylation to obtain azithromycin as the final product

The reduction of the 6,9-imino ether can be performed using reducing agents in stoichiometric amounts or through hydrogenation under high pressure with platinum. The resulting cyclic amine is isolated and subjected to reductive methylation, using either Eschweiler-Clarke conditions (formaldehyde and formic acid in chloroform) or hydrogenation of formaldehyde and hydrogen in the presence of a noble metal catalyst .

Crystallization of Azithromycin Monohydrate

Obtaining the monohydrate form of azithromycin requires specific crystallization procedures. According to U.S. Patent 7,683,162 B2, a process to obtain azithromycin monohydrate that is substantially free of organic solvents and resistant to degradation involves dissolving the precursor in ethanol, adding water to precipitate the azithromycin monohydrate, followed by filtration and drying .

The crystallization conditions, including solvent composition, temperature, pH, and agitation parameters, significantly influence the physical properties of the resulting azithromycin monohydrate crystals, affecting their stability, dissolution characteristics, and bioavailability.

Comparison of Different Forms

Monohydrate versus Dihydrate Forms

Azithromycin exists in various solid-state forms, with the monohydrate and dihydrate being the most pharmaceutically relevant. These forms differ in their water content, crystal structure, stability, and manufacturing considerations.

The monohydrate form contains one water molecule per azithromycin molecule (C38H72N2O12 · H2O), while the dihydrate contains two water molecules (C38H72N2O12 · 2H2O). The presence of water molecules within the crystal lattice influences the compound's physical properties and stability under various storage conditions.

Conversion Between Forms

The conversion between monohydrate and dihydrate forms can be achieved through specific processing conditions. According to U.S. Patent 5,869,629, recrystallization of the hygroscopic form of azithromycin in acetone-water with stirring for 24 hours facilitates the conversion of monohydrate to dihydrate . This extended stirring time is considered a disadvantage of this process.

Alternatively, the dihydrate form can be produced by dissolving azithromycin monohydrate in an acetone-water mixture, followed by pH adjustment to precipitate the dihydrate form, as described in European Patent 0,941,999 .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :